Cas no 35333-26-7 (5-(4-Bromophenyl)-5-oxopentanoic acid)
5-(4-Bromophenyl)-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Bromophenyl)-5-oxopentanoic acid
- 5-(4-Bromophenyl)-5-oxovaleric acid
- 4-(4-bromobenzoyl)butyric acid
- 4-(p-bromobenzoyl)butyric acid
- 5-(4-bromophenyl)-5-oxo-pentanoic acid
- p-Brombenzoyl-buttersaeure
- YWKKQTFYOQBCBE-UHFFFAOYSA-N
- 1369AE
- 4-bromo-delta-oxobenzenepentanoic acid
- 5-(4-Bromophenyl)-5-oxypentanoic acid
- AK136762
- Z1889710263
- Z361415350
- F16746
- SCHEMBL100781
- 35333-26-7
- MFCD00672057
- 5-(4-Bromo-phenyl)-5-oxo-pentanoic acid
- AKOS009164800
- 5-(4-Bromophenyl)-5-oxopentanoicacid
- DS-5593
- EN300-178184
- DTXSID20536351
- DB-014527
-
- MDL: MFCD00672057
- Inchi: 1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
- InChI Key: YWKKQTFYOQBCBE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CCCC(=O)O)=O
Computed Properties
- Exact Mass: 269.98900
- Monoisotopic Mass: 269.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.4
Experimental Properties
- PSA: 54.37000
- LogP: 2.88670
5-(4-Bromophenyl)-5-oxopentanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5-(4-Bromophenyl)-5-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845758-250mg |
5-(4-Bromophenyl)-5-oxopentanoic acid |
35333-26-7 | 97% | 250mg |
¥502.20 | 2022-01-11 | |
| TRC | B805188-25mg |
5-(4-Bromophenyl)-5-oxopentanoic Acid |
35333-26-7 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805188-50mg |
5-(4-Bromophenyl)-5-oxopentanoic Acid |
35333-26-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B805188-250mg |
5-(4-Bromophenyl)-5-oxopentanoic Acid |
35333-26-7 | 250mg |
$ 320.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086963-2g |
5-(4-Bromophenyl)-5-oxopentanoic acid |
35333-26-7 | 97% | 2g |
8533CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086963-1g |
5-(4-Bromophenyl)-5-oxopentanoic acid |
35333-26-7 | 97% | 1g |
5184CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086963-5g |
5-(4-Bromophenyl)-5-oxopentanoic acid |
35333-26-7 | 97% | 5g |
18938CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI138-50mg |
5-(4-Bromophenyl)-5-oxovaleric acid |
35333-26-7 | 97% | 50mg |
¥215.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI138-1g |
5-(4-Bromophenyl)-5-oxopentanoic acid |
35333-26-7 | 97% | 1g |
1730CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BI138-250mg |
5-(4-Bromophenyl)-5-oxovaleric acid |
35333-26-7 | 97% | 250mg |
¥515.0 | 2022-07-29 |
5-(4-Bromophenyl)-5-oxopentanoic acid Suppliers
5-(4-Bromophenyl)-5-oxopentanoic acid Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-(4-Bromophenyl)-5-oxopentanoic acid
Introduction to 5-(4-Bromophenyl)-5-oxopentanoic Acid (CAS No. 35333-26-7) and Its Emerging Applications in Chemical Biology
5-(4-Bromophenyl)-5-oxopentanoic acid, identified by the chemical identifier CAS No. 35333-26-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound, featuring a 4-bromophenyl group and a ketone-substituted pentanoic acid backbone, presents an intriguing scaffold for further chemical modifications and biological investigations.
The molecular structure of 5-(4-Bromophenyl)-5-oxopentanoic acid consists of a five-carbon chain terminated by a carboxylic acid group, with a ketone functional group positioned at the fifth carbon and a brominated phenyl ring attached to the same carbon. This arrangement confers distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery initiatives.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that incorporate brominated aromatic rings, as these motifs are frequently found in bioactive molecules. The 4-bromophenyl moiety in this compound enhances its utility as a building block for designing novel therapeutic agents. For instance, it can serve as a precursor for synthesizing small-molecule inhibitors targeting various enzymatic pathways, including those implicated in inflammatory diseases and cancer.
One of the most compelling aspects of 5-(4-Bromophenyl)-5-oxopentanoic acid is its potential application in the development of protease inhibitors. Proteases play critical roles in numerous physiological processes, and their dysregulation is often associated with pathological conditions. The structural features of this compound, particularly the ketone group and the brominated phenyl ring, allow for selective interactions with specific protease active sites. This specificity has been leveraged in high-throughput screening campaigns to identify lead compounds for further optimization.
Recent studies have highlighted the utility of derivatives of 5-(4-Bromophenyl)-5-oxopentanoic acid in modulating inflammatory responses. Researchers have demonstrated that certain analogs exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The presence of the bromophenyl group appears to enhance binding affinity to the enzyme active site, suggesting that this compound class could be developed into novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
The synthetic accessibility of 5-(4-Bromophenyl)-5-oxopentanoic acid also contributes to its appeal in medicinal chemistry. The compound can be readily modified through various organic transformations, such as nucleophilic substitution reactions at the bromine atom or condensation reactions involving the ketone group. These modifications enable chemists to explore diverse structural variants, each with tailored biological properties. For example, introducing different substituents into the phenyl ring or altering the length of the aliphatic chain can significantly influence pharmacokinetic profiles and target specificity.
In addition to its pharmaceutical applications, 5-(4-Bromophenyl)-5-oxopentanoic acid has found utility in materials science research. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers and organic semiconductors. These materials are integral to next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the bromophenyl group into these polymers enhances their thermal stability and electronic properties, making them more suitable for industrial applications.
The growing body of research on 5-(4-Bromophenyl)-5-oxopentanoic acid underscores its versatility as a chemical entity. Ongoing investigations are exploring its potential role in antibiotic development, where structural analogs exhibit promising activity against resistant bacterial strains. The compound’s ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it an attractive candidate for novel antimicrobial agents.
Another emerging area of interest is the use of 5-(4-Bromophenyl)-5-oxopentanoic acid derivatives as chemosensitizers in cancer therapy. Preclinical studies suggest that certain modifications can enhance the sensitivity of tumor cells to existing chemotherapeutic agents by inhibiting prosurvival signaling pathways. This approach holds promise for overcoming drug resistance and improving treatment outcomes in patients with advanced malignancies.
The chemical biology community continues to uncover new applications for 5-(4-Bromophenyl)-5-oxopentanoic acid, driven by advancements in synthetic methodologies and computational modeling techniques. These tools enable researchers to predictably design and evaluate novel derivatives with enhanced biological activity. As such, this compound remains at the forefront of innovation in drug discovery and materials science.
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